

# Application Notes and Protocols for Testing N-803 on NK Cell Expansion

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## Compound of Interest

Compound Name: SLLN-15  
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## Introduction

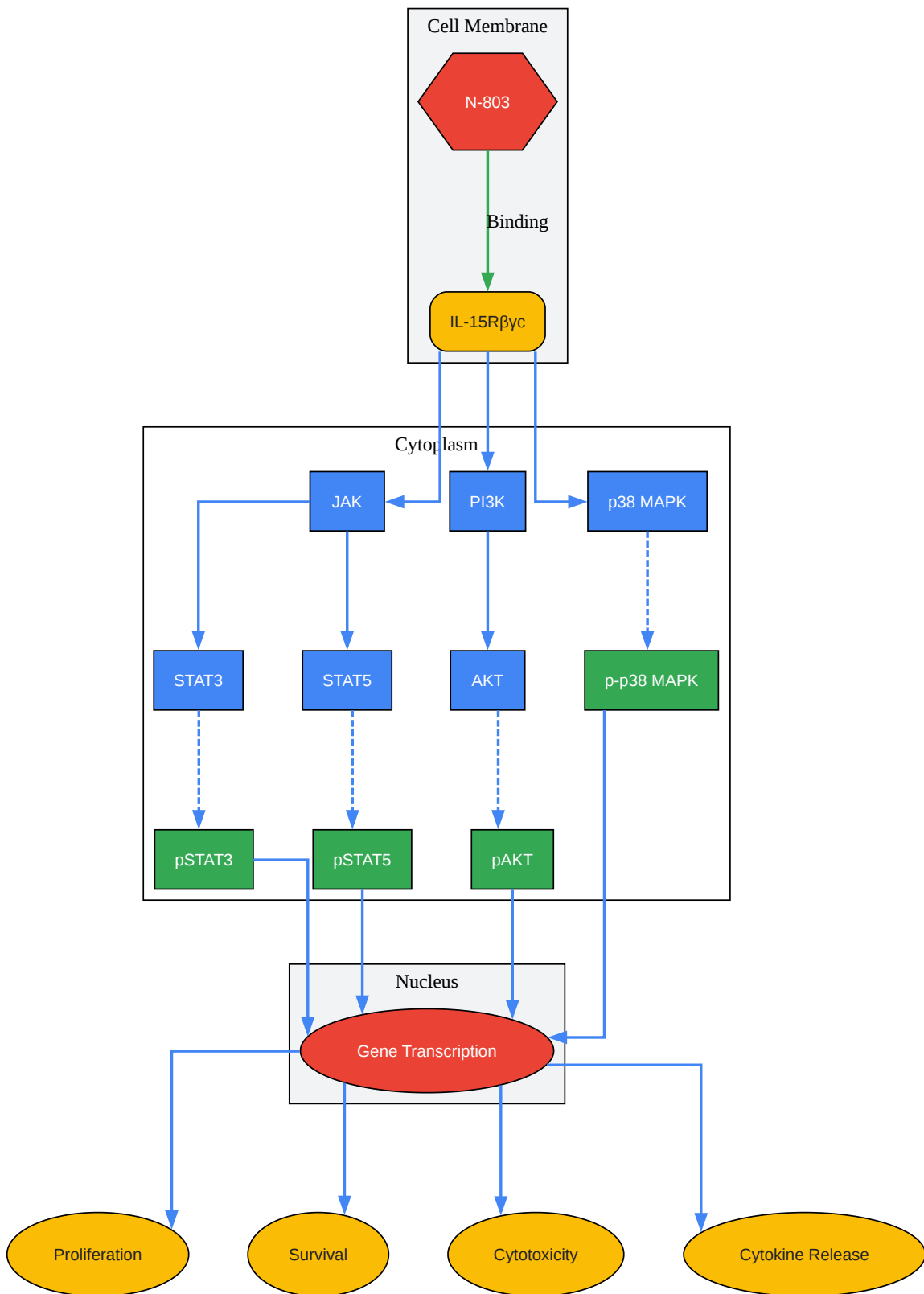
N-803, also known as Anktiva® (nogapendekin alfa inbakicept), is a novel IL-15 superagonist complex.<sup>[1]</sup> It is composed of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor  $\alpha$ /IgG1 Fc fusion protein.<sup>[1]</sup> This design provides an extended serum half-life and enhanced biological activity compared to native IL-15.<sup>[2][3]</sup> N-803 is designed to stimulate the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, key components of the innate and adaptive immune systems, respectively.<sup>[4][5]</sup> These application notes provide a detailed experimental setup for researchers to evaluate the effects of N-803 on NK cell expansion and function.

## Mechanism of Action

N-803 targets the IL-15 pathway, which is crucial for the activation and proliferation of NK cells and T cells.<sup>[6]</sup> By mimicking the natural trans-presentation of IL-15 by dendritic cells, N-803 potently stimulates NK and CD8+ T cells without significantly expanding regulatory T cells.<sup>[5][7]</sup> This leads to enhanced immune responses against cancer cells and virally infected cells.<sup>[1][4]</sup>

## Signaling Pathway

Upon binding to the IL-15 receptor complex (IL-15R $\beta$ yc) on NK cells, N-803 activates downstream signaling cascades. This includes the phosphorylation and activation of key signaling molecules such as STAT3, STAT5, AKT, and p38 MAPK, which are critical for cell proliferation, survival, and effector functions.<sup>[3][8]</sup>



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N-803 Signaling Pathway in NK Cells.

## Experimental Protocols

The following protocols provide a framework for assessing the impact of N-803 on NK cell expansion and function.

### Protocol 1: In Vitro NK Cell Expansion

Objective: To evaluate the dose-dependent effect of N-803 on the proliferation of human NK cells.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or purified NK cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
- N-803 (recombinant)
- Recombinant human IL-15 (rhIL-15) as a control
- Cell proliferation dye (e.g., eFluor™ 450)
- 96-well flat-bottom plates
- Flow cytometer

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For higher purity, NK cells can be isolated from PBMCs using a negative selection kit.
- Label the isolated NK cells or PBMCs with a cell proliferation dye according to the manufacturer's instructions.
- Seed the labeled cells in a 96-well plate at a density of  $1 \times 10^6$  cells/mL.
- Prepare serial dilutions of N-803 and rhIL-15 in complete RPMI-1640 medium. A suggested concentration range for N-803 is 0.1 nM to 10 nM.[2]

- Add the different concentrations of N-803 or rhIL-15 to the respective wells. Include a no-cytokine control.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 6 days.[9]
- After incubation, harvest the cells and stain with fluorescently labeled antibodies against NK cell markers (e.g., CD3-, CD56+).
- Analyze the cells by flow cytometry to determine the percentage of proliferating NK cells based on the dilution of the proliferation dye.

## Protocol 2: Cytotoxicity Assay

Objective: To assess the effect of N-803 on the cytotoxic activity of NK cells against cancer cell lines.

Materials:

- Expanded NK cells (from Protocol 1)
- Target cancer cell line (e.g., K562, THP-1, or various solid tumor cell lines)[3][9]
- Calcein-AM or other viability dye
- 96-well U-bottom plates
- Fluorometer or flow cytometer

Procedure:

- Culture the target cancer cells and ensure they are in the logarithmic growth phase.
- Label the target cells with Calcein-AM according to the manufacturer's protocol.
- Wash and resuspend the labeled target cells in complete medium.
- Seed the labeled target cells in a 96-well plate at  $1 \times 10^4$  cells/well.

- Co-culture the expanded NK cells with the target cells at different Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[10][11]
- Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
- Incubate the plate for 4-5 hours at 37°C in a 5% CO2 incubator.[10][12]
- After incubation, centrifuge the plate and transfer the supernatant to a new plate.
- Measure the fluorescence of the supernatant using a fluorometer.
- Calculate the percentage of specific lysis using the formula: % Specific Lysis =  $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$

### Protocol 3: Cytokine Release Assay (ELISA)

Objective: To measure the secretion of key effector cytokines, such as Interferon-gamma (IFN- $\gamma$ ) and perforin, by NK cells upon stimulation with N-803.

Materials:

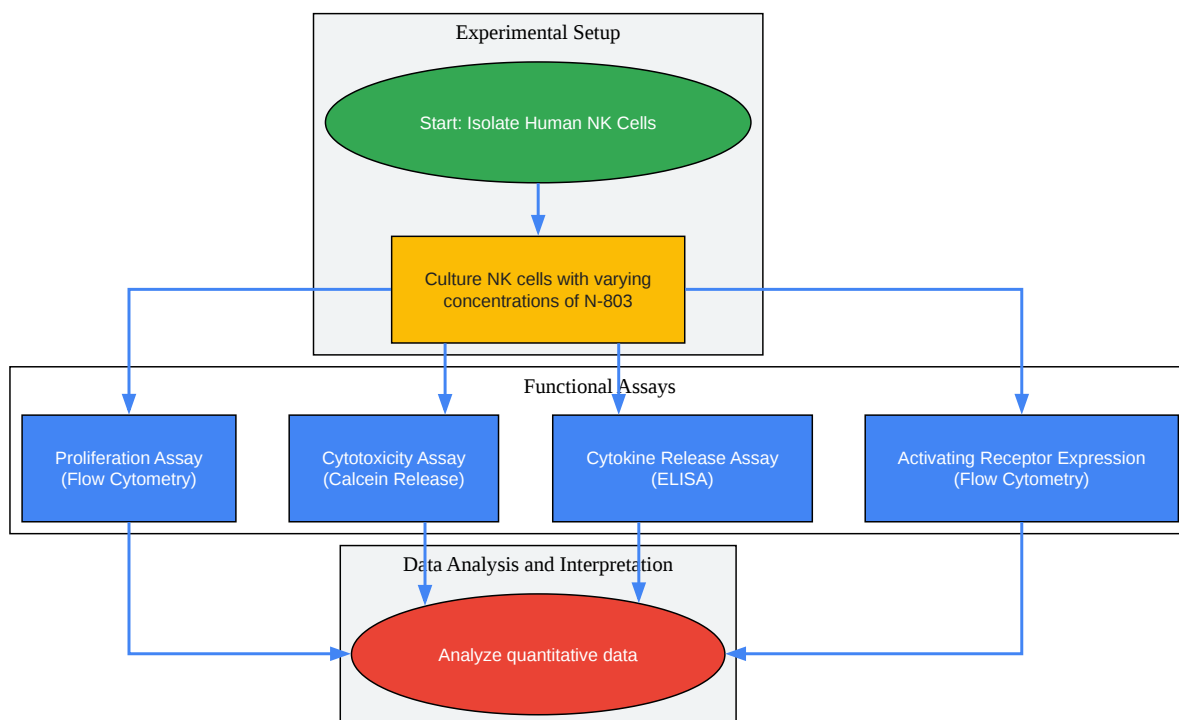
- Expanded NK cells
- N-803
- ELISA kits for human IFN- $\gamma$  and perforin
- 96-well ELISA plates
- Plate reader

Procedure:

- Seed the expanded NK cells in a 96-well plate at a density of  $1 \times 10^6$  cells/mL.
- Stimulate the cells with an optimal concentration of N-803 (e.g., 1 nM) for 24-48 hours.[2] Include an unstimulated control.

- After incubation, centrifuge the plate and collect the cell culture supernatant.
- Perform the ELISA for IFN- $\gamma$  and perforin according to the manufacturer's instructions.[3]
- Read the absorbance at the appropriate wavelength using a plate reader and calculate the cytokine concentrations based on the standard curve.

## Experimental Workflow



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General Experimental Workflow.

## Data Presentation

**Table 1: Effect of N-803 on NK Cell Proliferation**

Treatment	Concentration (nM)	Proliferation (% of Control)	Fold Increase in Ki-67+ NK cells
No Cytokine	0	100	1
rhIL-15	0.1	~33-64% increase over baseline[2]	-
N-803	0.1	Superior to rhIL-15 at this concentration[2]	-
rhIL-15	1.0	~90-92% increase over baseline[2]	-
N-803	1.0	Similar to rhIL-15 at this concentration[2]	-
N-803 (in vivo)	10 µg/kg	-	22-fold[13][14]

Data compiled from published studies. Actual results may vary depending on experimental conditions.

## Table 2: N-803 Enhancement of NK Cell Effector Functions

Function	Condition	Observation
Cytotoxicity	N-803 + NK cells vs. various tumor cells	Significantly enhanced killing compared to NK cells alone[2][3]
IFN- $\gamma$ Secretion	N-803 stimulated NK cells	Increased IFN- $\gamma$ production[2][3]
Perforin Release	N-803 stimulated NK cells	Enhanced perforin release[3]
Activating Receptors	N-803 treated NK cells	Upregulation of NKG2D, NKp30, NKp44, NKp46, CD16[3]
Signaling Molecules	N-803 treated NK cells	Increased phosphorylation of STAT3, STAT5, AKT, p38 MAPK[3][8]

## Conclusion

N-803 is a potent IL-15 superagonist that effectively drives the expansion and enhances the effector functions of NK cells.[2][15] The protocols and data presented here provide a comprehensive guide for researchers to investigate the immunomodulatory properties of N-803. These studies are crucial for the continued development of N-803 as a promising immunotherapy for cancer and other diseases.[16][17]

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